An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Methylenepiperidine
An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Methylenepiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylenepiperidine, a heterocyclic amine, is a pivotal building block in modern organic synthesis, particularly valued in the pharmaceutical industry. Its unique structural features, comprising a piperidine (B6355638) ring with an exocyclic double bond, offer a versatile platform for the synthesis of complex molecules. This guide provides a comprehensive overview of the chemical properties and reactivity of 4-methylenepiperidine, with a focus on its application in drug development, supported by experimental data and synthetic protocols. A notable application of this compound is as a key intermediate in the production of the antifungal agent Efinaconazole.[1][2]
Chemical and Physical Properties
The physicochemical properties of 4-methylenepiperidine and its common salt form are crucial for its handling, storage, and application in synthesis. While experimental data for the free base is limited in some areas, a combination of predicted values and data from its hydrochloride salt and protected derivatives provides a comprehensive profile.
| Property | 4-Methylenepiperidine | 4-Methylenepiperidine Hydrochloride | Notes |
| Molecular Formula | C₆H₁₁N[3] | C₆H₁₂ClN[2] | |
| Molecular Weight | 97.16 g/mol [3] | 133.62 g/mol | |
| IUPAC Name | 4-methylidenepiperidine[3] | 4-methylidenepiperidine;hydrochloride | |
| CAS Number | 148133-82-8 | 144230-50-2 | |
| Physical Form | - | White to off-white solid[4] | |
| Melting Point | - | 148-151 °C (sublimes)[4] | |
| Boiling Point | - | - | The boiling point of the N-Boc protected derivative, 1-Boc-4-methylenepiperidine, is reported as 80 °C at 1 mmHg.[5] |
| pKa | 10.40 ± 0.20 (Predicted) | - | Experimental determination for piperidine derivatives can be performed via potentiometric titration.[6] The pKa of various substituted piperidines has been experimentally determined.[6] |
| Solubility | - | - | The free base is predicted to be soluble in water. |
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum of 4-methylenepiperidine is expected to show characteristic signals for the methylene (B1212753) protons of the double bond and the protons of the piperidine ring. Based on data for N-substituted derivatives, the exocyclic methylene protons typically appear as a singlet around 4.7-4.9 ppm.[7] The protons on the carbons adjacent to the nitrogen (α-protons) and the other ring protons will appear as multiplets in the upfield region. For comparison, the ¹H NMR spectrum of the saturated analogue, 4-methylpiperidine (B120128), shows signals at approximately 3.03 (t), 2.57 (t), 1.61 (m), 1.45 (m), and 0.92 (d) ppm.[8]
¹³C NMR Spectroscopy
The carbon NMR spectrum provides key information about the carbon framework. For 4-methylenepiperidine, the quaternary carbon of the double bond and the exocyclic methylene carbon are expected to appear in the alkene region of the spectrum. The remaining piperidine ring carbons will be found in the aliphatic region. In the N-methyl derivative, the exocyclic methylene carbon appears at around 107 ppm, and the quaternary carbon at around 146 ppm.[3] The ¹³C NMR spectrum of 4-methylpiperidine shows peaks at approximately 46.9, 35.1, 31.5, and 22.8 ppm.[9]
Infrared (IR) Spectroscopy
The IR spectrum of 4-methylenepiperidine will be characterized by the presence of a C=C stretching vibration for the exocyclic double bond, typically in the range of 1640-1680 cm⁻¹. The N-H stretching vibration of the secondary amine will appear as a moderate band in the region of 3300-3500 cm⁻¹. C-H stretching and bending vibrations for the piperidine ring will also be present.
Mass Spectrometry (MS)
The mass spectrum of 4-methylenepiperidine is expected to show a molecular ion peak (M⁺) at m/z 97. The fragmentation pattern of piperidine derivatives is often characterized by α-cleavage, leading to the loss of substituents adjacent to the nitrogen atom, and ring fission.[10]
Reactivity and Synthetic Applications
The reactivity of 4-methylenepiperidine is dominated by the nucleophilicity of the secondary amine and the electrophilicity of the exocyclic double bond, making it a versatile intermediate in organic synthesis.
Synthesis of 4-Methylenepiperidine
The most common and industrially scalable method for the synthesis of 4-methylenepiperidine is the Wittig reaction.[2][11] This involves the reaction of a phosphonium (B103445) ylide with a protected 4-piperidone (B1582916) derivative, followed by deprotection.
Caption: General workflow for the synthesis of 4-methylenepiperidine hydrochloride via the Wittig reaction.
Experimental Protocol: Synthesis of 4-Methylenepiperidine Hydrochloride via Wittig Reaction [1][7]
-
Ylide Generation: To a suspension of methyltriphenylphosphonium bromide in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at a low temperature (e.g., -78 °C), a strong base like n-butyllithium is added to generate the corresponding phosphonium ylide.
-
Wittig Reaction: A solution of an N-protected 4-piperidone (e.g., N-Boc-4-piperidone) in the same solvent is added to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.
-
Work-up and Deprotection: The reaction is quenched, and the N-protected 4-methylenepiperidine is extracted. The protecting group is then removed under acidic conditions. For instance, a Boc group can be removed by treatment with hydrochloric acid in an appropriate solvent.
-
Isolation: The resulting 4-methylenepiperidine hydrochloride is isolated, for example, by precipitation upon addition of a non-polar solvent, followed by filtration and drying.[1] Purity of over 99.5% can be achieved through distillation of the intermediate.[1]
Key Reactions of 4-Methylenepiperidine
The presence of both a nucleophilic nitrogen and a reactive double bond allows for a variety of chemical transformations.
The secondary amine of 4-methylenepiperidine is nucleophilic and readily undergoes alkylation and acylation reactions. A prominent example is its use in the synthesis of Efinaconazole, where it acts as a nucleophile in a ring-opening reaction of an epoxide.[1]
Caption: N-Alkylation of 4-methylenepiperidine in the synthesis of Efinaconazole.
Experimental Protocol: Synthesis of Efinaconazole [1]
-
Reactants: 4-methylenepiperidine hydrochloride and (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane.
-
Base: A suitable base, such as sodium hydride or diisopropylethylamine (DIPEA), is used to generate the free base of 4-methylenepiperidine in situ.
-
Solvent: Anhydrous aprotic solvents like acetonitrile (B52724) or tetrahydrofuran are commonly used.
-
Conditions: The reaction is typically carried out under an inert atmosphere. The reaction mixture is heated to reflux for several hours until the reaction is complete, as monitored by techniques like TLC or HPLC.
-
Work-up and Purification: The product is isolated by extraction and purified by recrystallization to afford Efinaconazole in high yield and purity.
The exocyclic double bond in 4-methylenepiperidine is susceptible to a variety of addition reactions.
-
Hydrogenation: The double bond can be readily reduced to a methyl group via catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[12][13] This reaction converts 4-methylenepiperidine to 4-methylpiperidine.
Experimental Protocol: Catalytic Hydrogenation [14][15]
-
Setup: 4-methylenepiperidine is dissolved in a suitable solvent, such as ethanol (B145695) or methanol, in a reaction vessel.
-
Catalyst: A catalytic amount of 10% Pd/C is added to the solution.
-
Hydrogenation: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed.
-
Work-up: The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield 4-methylpiperidine.
-
Hydrohalogenation: The addition of hydrogen halides (HX) across the double bond is expected to follow Markovnikov's rule, where the hydrogen adds to the exocyclic carbon and the halide adds to the more substituted quaternary carbon of the piperidine ring.[16] This would result in the formation of a 4-halo-4-methylpiperidine derivative. In the presence of peroxides, the addition of HBr can proceed via a radical mechanism, potentially leading to the anti-Markovnikov product.[16]
Caption: Regioselectivity in the hydrohalogenation of 4-methylenepiperidine.
-
Cycloaddition Reactions:
-
Aza-Diels-Alder Reaction: 4-Methylenepiperidine, after conversion to an imine or iminium ion, can potentially act as a dienophile in aza-Diels-Alder reactions, leading to the formation of complex polycyclic nitrogen-containing structures.[16][17]
-
Michael Addition: The exocyclic double bond can act as a Michael acceptor if the piperidine nitrogen is functionalized with an electron-withdrawing group, making the double bond electron-deficient. This allows for the conjugate addition of various nucleophiles.[18]
-
Conclusion
4-Methylenepiperidine is a valuable and versatile building block in synthetic organic chemistry. Its dual functionality, arising from the secondary amine and the exocyclic double bond, allows for a wide range of chemical transformations. A thorough understanding of its chemical properties and reactivity is essential for its effective utilization in the synthesis of complex target molecules, particularly in the field of drug discovery and development. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists working with this important synthetic intermediate.
References
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